molecular formula C13H14N2O2S B3045423 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- CAS No. 106691-36-5

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-

Cat. No.: B3045423
CAS No.: 106691-36-5
M. Wt: 262.33 g/mol
InChI Key: RVWKHQHHBJFJNL-UHFFFAOYSA-N
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Description

The compound 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- belongs to the benzothiazine class, characterized by a bicyclic framework combining a benzene ring fused with a thiazine heterocycle. The 3-oxo group at position 3 and the acetamide moiety at position 2 are critical functional groups influencing its physicochemical and biological properties. The N-2-propenyl substituent introduces an alkenyl chain, distinguishing it from other derivatives with aromatic or alkyl substituents.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-7-14-12(16)8-11-13(17)15-9-5-3-4-6-10(9)18-11/h2-6,11H,1,7-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKHQHHBJFJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424207
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106691-36-5
Record name 3,4-Dihydro-3-oxo-N-2-propen-1-yl-2H-1,4-benzothiazine-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106691-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- typically involves the formation of the benzothiazine ring followed by functionalization at specific positions. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazine core. Subsequent reactions, such as alkylation or acylation, introduce the acetamide and propenyl groups.

For example, a CuI-catalyzed Huisgen [3+2] cycloaddition reaction can be employed to synthesize 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives . This method involves the reaction of 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one with various alkylating agents to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antibacterial Activity

Benzothiazine derivatives have been extensively studied for their antibacterial properties. Recent research highlights the potential of 1,4-benzothiazine-based compounds as effective antibacterial agents targeting bacterial peptide deformylase (PDF), particularly against Staphylococcus aureus infections. A study demonstrated that certain derivatives exhibited significant antibacterial activity in vitro and could inhibit biofilm formation on medical devices, which is crucial for preventing infections in clinical settings .

Case Study: Antibacterial Derivatives

A series of new hybrid compounds derived from 2-mercaptobenzothiazole were synthesized and tested for their antibacterial efficacy. The compounds demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria, with some showing effectiveness comparable to standard antibiotics like levofloxacin. Notably, specific derivatives achieved minimum inhibitory concentrations (MIC) lower than that of the control drugs .

CompoundMIC (µg/mL)Bacterial Strain
2b< 25E. coli
2i< 50S. aureus
Control50Levofloxacin

Anticancer Properties

The anticancer potential of benzothiazine derivatives has also been a focal point of research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural diversity within this class allows for the design of molecules that can target specific cancer pathways.

Insights from Research

Studies have indicated that certain benzothiazine derivatives possess cytotoxic effects against a range of cancer cell lines. For example, compounds derived from benzothiazine scaffolds have been linked to significant reductions in tumor growth in preclinical models.

Anti-inflammatory Applications

The anti-inflammatory properties of benzothiazine derivatives are well-documented. Compounds such as 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide have been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.

Biological Activity

The compound 2H-1,4-benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its antibacterial, anticancer, and other therapeutic potentials based on recent studies.

Antibacterial Activity

Research has demonstrated that derivatives of benzothiazines exhibit significant antibacterial properties. For instance, studies on various benzothiazine derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 600 µg/mL, indicating varying degrees of effectiveness depending on the structure of the compound and its substituents .

Table 1 summarizes the antibacterial activity of selected benzothiazine derivatives:

Compound IDTarget BacteriaMIC (µg/mL)Activity Level
31Staphylococcus aureus100Moderate
33Bacillus subtilis50High
38Staphylococcus aureus200Moderate
43Bacillus subtilis600Weak

The presence of specific functional groups, such as halogens or alkyl chains on the nitrogen atom of the thiazine ring, has been correlated with enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has also been explored. In particular, compounds like 3i and 3j have shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant in cancer research due to its role in tumor progression. These compounds exhibited IC50 values comparable to standard drugs like donepezil .

Case Study: AChE Inhibition

  • Compounds Tested : 3i , 3j
  • IC50 Values :
    • 3i : 0.027 µM
    • 3j : 0.025 µM
  • Reference Drug : Donepezil (IC50 = 0.021 µM)

This suggests that these compounds interact with the active site of AChE similarly to established inhibitors, indicating their potential as therapeutic agents against conditions like Alzheimer's disease .

Other Biological Activities

In addition to antibacterial and anticancer properties, benzothiazines have demonstrated a range of other biological activities:

  • Antifungal Activity : Some derivatives have shown effectiveness against fungal strains.
  • Anti-inflammatory Effects : Certain compounds within this class exhibit anti-inflammatory properties.
  • CNS Activity : Benzothiazines have been studied for their central nervous system effects, including potential antidepressant and anxiolytic activities .

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of benzothiazine derivatives. For example:

  • Compounds with an ethyl group on the nitrogen atom showed improved antibacterial activity.
  • Substituents such as methyl or halogens in specific positions on the aromatic ring enhanced efficacy against various pathogens .

Synthesis and Structure-Activity Relationship

The synthesis of these compounds often involves complex organic reactions that yield various derivatives with distinct biological profiles. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological activity.

Table 2 summarizes key findings from SAR studies:

SubstituentEffect on Activity
Hydrogen on NitrogenEnhanced antibacterial activity
Ethyl groupIncreased potency against bacteria
Methyl/halogensImproved antifungal properties

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among benzothiazine derivatives lie in the substituents on the acetamide nitrogen and the position of functional groups. Below is a comparative analysis:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: N-2-propenyl derivative -N-CH₂CH=CH₂ Not explicitly stated (Inferred: ~C₁₅H₁₆N₂O₂S) ~312.4 (estimated) Alkenyl chain; potential isomerization risks
N-(4-Methoxyphenylmethyl) derivative -N-(4-MeO-C₆H₄-CH₂) C₁₈H₁₈N₂O₃S 342.41 Methoxy group enhances polarity
N-(4-Methylphenylmethyl) derivative -N-(4-Me-C₆H₄-CH₂) C₁₈H₁₈N₂O₂S 326.41 Methyl group increases lipophilicity
N-Phenyl derivative -N-C₆H₅ C₁₆H₁₄N₂O₂S 298.36 Aromatic substituent; planar structure
N-(3,5-Dichlorophenyl) derivative -N-(3,5-Cl₂-C₆H₃) C₁₆H₁₂Cl₂N₂O₂S 367.25 Chlorine atoms enhance electronegativity
Methyl ester analog -OCH₃ (ester) C₁₂H₁₃NO₃S 251.30 Ester group; higher hydrolytic liability

Key Observations :

  • Polarity : Methoxy-substituted derivatives (e.g., ) are more polar than alkyl or alkenyl variants, affecting solubility and membrane permeability.
  • Stability : The N-2-propenyl group may pose stability challenges due to the reactive double bond, unlike stable aromatic substituents .

Physicochemical Data

  • Boiling Point/Melting Point : Alkenyl derivatives (target compound) are expected to have lower boiling points than aromatic analogs due to reduced molecular mass and weaker π-π interactions. For example, the N-(3,5-dichlorophenyl) derivative has a boiling point of 630.3°C , while the target compound’s is likely lower.
  • Solubility : Polar substituents (e.g., methoxy ) improve aqueous solubility, whereas hydrophobic groups (e.g., methyl ) favor organic solvents.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2H-1,4-benzothiazine derivatives, and how do reaction conditions influence yield and purity?

  • Answer: Synthesis of benzothiazine derivatives requires precise control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates, while temperatures above 80°C may degrade sensitive functional groups. Multi-step reactions often employ HPLC to monitor intermediates and confirm product purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 3,4-dihydro-3-oxo benzothiazine derivatives?

  • Answer: High-resolution NMR (¹H/¹³C) is essential for confirming regioselectivity in heterocyclic ring formation, while X-ray diffraction (XRD) resolves crystallographic ambiguities. Mass spectrometry (HRMS) validates molecular weight, particularly for hydrazide or propenyl-substituted derivatives .

Q. How can researchers design experiments to assess the stability of benzothiazine-2-acetamide derivatives under varying pH and temperature conditions?

  • Answer: Accelerated stability studies using DOE (Design of Experiments) frameworks, such as factorial designs, can model degradation pathways. Variables include pH (1–13), temperature (25–60°C), and exposure to UV light. LC-MS tracks degradation products, while Arrhenius plots predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of 3-oxo-N-2-propenyl benzothiazine derivatives, and how can in vitro assays validate these hypotheses?

  • Answer: The 3-oxo group and propenyl side chain may interact with enzymatic targets (e.g., cyclooxygenase-2 or kinase domains). Molecular docking simulations paired with enzyme inhibition assays (e.g., IC₅₀ measurements) can identify binding affinities. Zebrafish models or cell viability assays (MTT tests) assess anti-inflammatory or anticancer activity .

Q. How can contradictory data on the biological activity of benzothiazine derivatives be resolved?

  • Answer: Discrepancies often arise from differences in substituent positioning or assay conditions. Meta-analyses of structure-activity relationships (SARs) should compare electronic (Hammett σ values) and steric effects (Taft parameters) across derivatives. Reproducibility requires standardized protocols, such as fixed cell lines or uniform ATP concentrations in kinase assays .

Q. What strategies are effective for scaling up benzothiazine-2-acetamide synthesis while maintaining enantiomeric purity?

  • Answer: Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., acylation). Chiral stationary phases (CSPs) in preparative HPLC or asymmetric catalysis (e.g., BINAP ligands) preserve enantiopurity. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) .

Q. How do computational methods enhance the prediction of benzothiazine derivative reactivity and metabolic pathways?

  • Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. QSAR models correlate substituent descriptors (logP, molar refractivity) with bioavailability. In silico tools like SwissADME simulate cytochrome P450 metabolism to prioritize derivatives for in vivo testing .

Methodological Notes

  • Synthesis Optimization: Prioritize DOE over one-factor-at-a-time (OFAT) approaches to identify synergistic effects of variables .
  • Data Contradiction: Use multivariate analysis (e.g., PCA) to distinguish assay artifacts from true SAR trends .
  • Advanced Characterization: Pair XRD with dynamic NMR to study conformational flexibility in solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-
Reactant of Route 2
Reactant of Route 2
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-

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